molecular formula C6H8Cl2N2 B2990577 2-(1-Chloroethyl)pyrimidine hydrochloride CAS No. 2031258-69-0

2-(1-Chloroethyl)pyrimidine hydrochloride

Cat. No.: B2990577
CAS No.: 2031258-69-0
M. Wt: 179.04
InChI Key: YQAIYSLPHNFKNZ-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)pyrimidine hydrochloride is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)pyrimidine hydrochloride typically involves the chlorination of 2-ethylpyrimidine. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The resulting 2-(1-Chloroethyl)pyrimidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 2-ethylpyrimidine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed

    Substitution Reactions: Products include 2-(1-azidoethyl)pyrimidine, 2-(1-thiocyanatoethyl)pyrimidine, and 2-(1-aminoethyl)pyrimidine.

    Oxidation Reactions: Products include 2-(1-formylethyl)pyrimidine and 2-(1-carboxyethyl)pyrimidine.

    Reduction Reactions: The major product is 2-ethylpyrimidine.

Scientific Research Applications

2-(1-Chloroethyl)pyrimidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of pyrimidine derivatives and their potential therapeutic applications.

    Industrial Applications: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)pyrimidine hydrochloride
  • 2-(1-Iodoethyl)pyrimidine hydrochloride
  • 2-(1-Fluoroethyl)pyrimidine hydrochloride

Uniqueness

2-(1-Chloroethyl)pyrimidine hydrochloride is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(1-chloroethyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAIYSLPHNFKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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